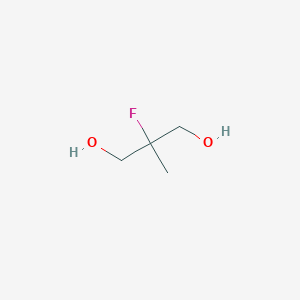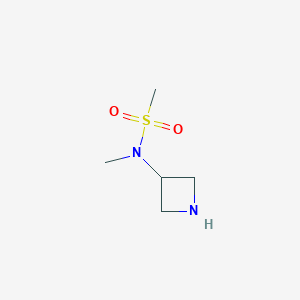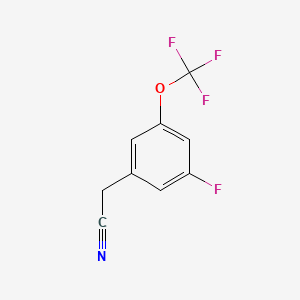
3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile
Descripción general
Descripción
3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile is a chemical compound with the CAS Number: 1352999-52-0 . It has a molecular weight of 219.14 and its IUPAC name is [3-fluoro-5-(trifluoromethoxy)phenyl]acetonitrile . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile is 1S/C9H5F4NO/c10-7-3-6(1-2-14)4-8(5-7)15-9(11,12)13/h3-5H,1H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile is a liquid at ambient temperature .Aplicaciones Científicas De Investigación
1. Chemical Reactivity and Characterization
The chemical reactivity of closely related compounds to 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile has been explored. For example, an unusual reactivity was observed in 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, leading to the formation of a trimeric compound, which was then characterized using NMR and MS/MS studies (Stazi et al., 2010).
2. Application in Organic Synthesis
These compounds have utility in organic synthesis. The synthesis of α-fluoroacetonitriles has been achieved by treating benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride (Letourneau & Mccarthy, 1985). Also, the use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes has been demonstrated (Thomoson & Dolbier, 2013).
3. Role in Fluorination Reactions
These compounds also play a role in fluorination reactions. For instance, nuclear fluorination of 3,5-diarylisoxazoles using the N-F reagent Selectfluor® was conducted (Stephens & Blake, 2004). Additionally, fine design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds was studied, highlighting the importance of these fluoromethyl groups in pharmaceutical and agrochemical fields (Koike & Akita, 2016).
4. Role in Medicinal Chemistry
In medicinal chemistry, the trifluoromethoxy group, related to 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile, is significant. It is increasingly used in pharmaceuticals for various therapeutic purposes, such as in analgesics, cardiovascular drugs, and neurological drugs, among others (Jeschke, Baston & Leroux, 2007).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-[3-fluoro-5-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c10-7-3-6(1-2-14)4-8(5-7)15-9(11,12)13/h3-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISAVDYKHYBCGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



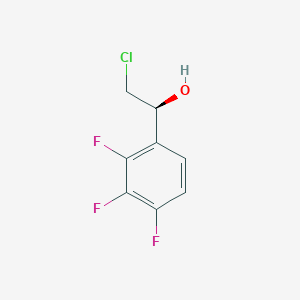
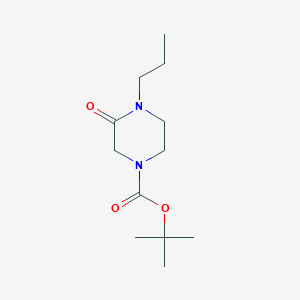





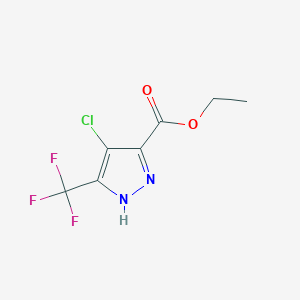

![N,N-dimethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B1399766.png)

